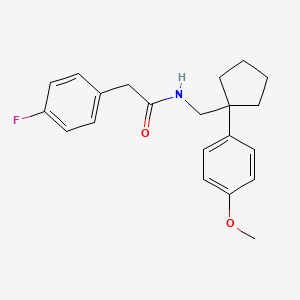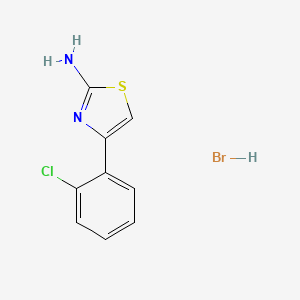
4-(2-chlorophenyl)-1,3-thiazol-2-amine Hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-chlorophenyl)-1,3-thiazol-2-amine hydrobromide, also known as CPTH or CPTH2, is a chemical compound used in scientific research. It has been found to have potential therapeutic applications in the treatment of cancer and other diseases.
Mecanismo De Acción
4-(2-chlorophenyl)-1,3-thiazol-2-amine Hydrobromide inhibits HDAC activity by binding to the active site of the enzyme. This leads to an increase in the acetylation of histones, which in turn leads to changes in gene expression. The exact mechanism by which 4-(2-chlorophenyl)-1,3-thiazol-2-amine Hydrobromide exerts its anti-inflammatory and neuroprotective effects is not fully understood, but it is thought to involve the modulation of various signaling pathways.
Biochemical and Physiological Effects
4-(2-chlorophenyl)-1,3-thiazol-2-amine Hydrobromide has been found to have a number of biochemical and physiological effects. In addition to its HDAC inhibitory activity, 4-(2-chlorophenyl)-1,3-thiazol-2-amine Hydrobromide has been shown to inhibit the activity of other enzymes, including carbonic anhydrase and metalloproteinases. 4-(2-chlorophenyl)-1,3-thiazol-2-amine Hydrobromide has also been found to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-(2-chlorophenyl)-1,3-thiazol-2-amine Hydrobromide in lab experiments is its specificity for HDACs. This allows researchers to investigate the role of HDACs in various biological processes. However, one limitation of using 4-(2-chlorophenyl)-1,3-thiazol-2-amine Hydrobromide is its potential toxicity. Studies have shown that 4-(2-chlorophenyl)-1,3-thiazol-2-amine Hydrobromide can be toxic to certain cell types at high concentrations.
Direcciones Futuras
There are a number of future directions for research on 4-(2-chlorophenyl)-1,3-thiazol-2-amine Hydrobromide. One area of interest is the development of more potent and selective HDAC inhibitors based on the structure of 4-(2-chlorophenyl)-1,3-thiazol-2-amine Hydrobromide. Another area of interest is the investigation of the anti-inflammatory and neuroprotective effects of 4-(2-chlorophenyl)-1,3-thiazol-2-amine Hydrobromide in animal models of disease. Finally, the potential therapeutic applications of 4-(2-chlorophenyl)-1,3-thiazol-2-amine Hydrobromide in the treatment of cancer and other diseases should be further explored.
Métodos De Síntesis
The synthesis of 4-(2-chlorophenyl)-1,3-thiazol-2-amine Hydrobromide involves a multi-step process that begins with the reaction of 2-chlorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate is then reacted with ammonium acetate and acetic anhydride to form the thiazole ring. The final step involves the addition of hydrobromic acid to produce the hydrobromide salt of 4-(2-chlorophenyl)-1,3-thiazol-2-amine Hydrobromide.
Aplicaciones Científicas De Investigación
4-(2-chlorophenyl)-1,3-thiazol-2-amine Hydrobromide has been used in scientific research to investigate its potential therapeutic applications. Studies have shown that 4-(2-chlorophenyl)-1,3-thiazol-2-amine Hydrobromide can inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibitors have been shown to have anticancer activity by inducing cell cycle arrest and apoptosis in cancer cells. 4-(2-chlorophenyl)-1,3-thiazol-2-amine Hydrobromide has also been found to have anti-inflammatory and neuroprotective effects.
Propiedades
IUPAC Name |
4-(2-chlorophenyl)-1,3-thiazol-2-amine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2S.BrH/c10-7-4-2-1-3-6(7)8-5-13-9(11)12-8;/h1-5H,(H2,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMIHISHKYRHWAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CSC(=N2)N)Cl.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chlorophenyl)thiazol-2-amine hydrobromide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

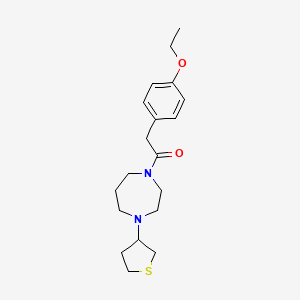
![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-2-(4-ethenyloxan-4-yl)acetamide;hydrochloride](/img/structure/B2520838.png)

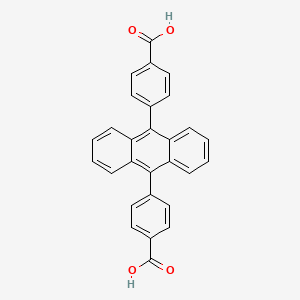

![2,4-dimethyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide](/img/structure/B2520843.png)
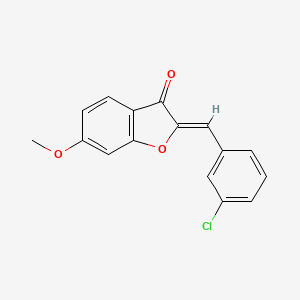
![1-(2-Fluorophenyl)-2-((3-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2520845.png)
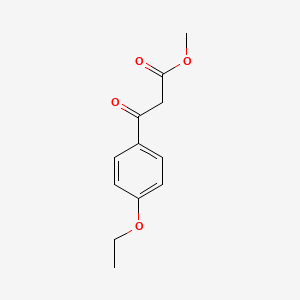
![2-phenyl-3-(pyridin-4-yl)-5-(3-(trifluoromethyl)phenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2520847.png)
![3-{[4-(Tert-butyl)phenyl]sulfonyl}-2-chloro-4,6-dimethylpyridine](/img/structure/B2520849.png)

